molecular formula C7H4BrF3O B1291696 2-Bromo-1-(difluoromethoxy)-4-fluorobenzene CAS No. 936249-94-4

2-Bromo-1-(difluoromethoxy)-4-fluorobenzene

Cat. No. B1291696
CAS RN: 936249-94-4
M. Wt: 241 g/mol
InChI Key: OQANLAKJTFXSQM-UHFFFAOYSA-N
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Description

2-Bromo-1-(difluoromethoxy)-4-fluorobenzene is a halogenated aromatic compound that contains bromine, fluorine, and a difluoromethoxy group attached to a benzene ring. Although the specific compound is not directly studied in the provided papers, related compounds such as 1-bromo-3-fluorobenzene , 1,2-bis(bromomethyl)-4-fluorobenzene , and 1-bromo-2,4-difluorobenzene have been synthesized and analyzed, providing insights into the chemical behavior and properties that could be extrapolated to this compound.

Synthesis Analysis

The synthesis of related bromo-fluorobenzene compounds typically involves multi-step reactions starting from substituted benzenes or benzene derivatives. For instance, 1,2-bis(bromomethyl)-4-fluorobenzene was synthesized from 3,4-dimethylbenzenamine through diazotization and bromination . Similarly, 1,4-bis(bromomethyl)-2-fluorobenzene was obtained from p-xylene through nitration, reduction, diazotization, and bromination . These methods indicate that the synthesis of bromo-fluorobenzene derivatives often requires careful control of reaction conditions, such as temperature, solvent, and reaction time, to optimize yields and purity .

Molecular Structure Analysis

The molecular structure and vibrational frequencies of halogenated benzene derivatives can be determined using spectroscopic methods and computational chemistry. For example, the FT-IR and FT-Raman spectra of 1-bromo-3-fluorobenzene were recorded, and the molecular geometry and vibrational frequencies were calculated using density functional theory (DFT) methods . These studies provide valuable information on the influence of halogen atoms on the geometry and normal modes of vibrations of the benzene ring, which is relevant for understanding the molecular structure of this compound.

Chemical Reactions Analysis

The chemical reactivity of bromo-fluorobenzene derivatives is influenced by the presence of halogen atoms, which can participate in various organic reactions. For example, 1-bromo-4-[18F]fluorobenzene is an important intermediate for 18F-arylation reactions and palladium-catalyzed cross-coupling reactions . These studies demonstrate the versatility of bromo-fluorobenzene compounds as synthons in the preparation of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-fluorobenzene derivatives, such as absorption wavelengths, excitation energy, dipole moment, and frontier molecular orbital energies, can be studied using time-dependent DFT (TD-DFT) . The calculated HOMO and LUMO energies indicate that charge transfer occurs within the molecule, which is significant for understanding the electronic structure and reactivity . Additionally, thermodynamic properties like heat capacities, entropies, and enthalpy changes at different temperatures can be calculated to reveal correlations with temperature .

Scientific Research Applications

Synthesis and Chemical Properties

2-Bromo-1-(difluoromethoxy)-4-fluorobenzene serves as a key intermediate in the synthesis of various chemical compounds. Its structural components, including bromo, difluoromethoxy, and fluoro groups, make it a valuable precursor in organic synthesis. For instance, a practical synthesis method for 2-Fluoro-4-bromobiphenyl, a compound with significant applications in the pharmaceutical industry as an intermediate for the manufacture of non-steroidal anti-inflammatory and analgesic materials, showcases the utility of bromo and fluoro-substituted compounds in facilitating cross-coupling reactions and improving yields in chemical synthesis processes (Qiu et al., 2009).

Environmental and Health Implications

Research on brominated flame retardants, including compounds structurally related to this compound, has highlighted the environmental persistence and potential health risks associated with these chemicals. Studies have documented the occurrence of novel brominated flame retardants (NBFRs) in indoor air, dust, consumer goods, and food, underscoring the need for further investigation into their environmental fate, toxicity, and human exposure risks (Zuiderveen et al., 2020). Additionally, concerns regarding the health effects of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), which may be formed during the combustion of brominated compounds, have been raised, highlighting the similarity in toxicity profiles between brominated and chlorinated compounds and the need for comprehensive risk assessments (Birnbaum et al., 2003).

properties

IUPAC Name

2-bromo-1-(difluoromethoxy)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3O/c8-5-3-4(9)1-2-6(5)12-7(10)11/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQANLAKJTFXSQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Br)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70640811
Record name 2-Bromo-1-(difluoromethoxy)-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

936249-94-4
Record name 2-Bromo-1-(difluoromethoxy)-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Difluoromethoxy)-5-fluorobromobenzene
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